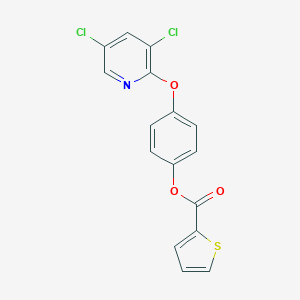
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of thiophene, a heterocyclic compound that contains a five-membered sulfur-containing ring. DCP-LA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit various biochemical and physiological effects. It has been found to increase the production of BDNF, which promotes the growth and survival of neurons. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to modulate the activity of various neurotransmitters, including dopamine and glutamate. Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has also been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that it exhibits neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester. One direction is to further investigate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester in animal and human studies. Finally, research is needed to investigate the potential of Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester as a treatment for other diseases, such as cancer and diabetes.
Méthodes De Synthèse
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester can be synthesized using a multi-step process that involves the reaction of 3,5-dichloropyridine-2-ol with thiophene-2-carboxylic acid, followed by the esterification of the resulting product with 4-hydroxyphenylacetic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, Thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C16H9Cl2NO3S |
|---|---|
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-8-13(18)15(19-9-10)21-11-3-5-12(6-4-11)22-16(20)14-2-1-7-23-14/h1-9H |
Clé InChI |
KLSHNQWNFAHPDR-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
SMILES canonique |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)


![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)



![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
